molecular formula C17H17NO4 B7960731 Methyl 4-((benzyloxycarbonylamino)methyl)benzoate

Methyl 4-((benzyloxycarbonylamino)methyl)benzoate

Cat. No.: B7960731
M. Wt: 299.32 g/mol
InChI Key: IVQPTKGETJEVAM-UHFFFAOYSA-N
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Description

Methyl 4-((benzyloxycarbonylamino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxycarbonylamino group attached to the methyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((benzyloxycarbonylamino)methyl)benzoate typically involves the benzamidomethylation of methyl 4-hydroxybenzoate. One common method includes the reaction of methyl 4-hydroxybenzoate with (benzamidomethyl)-triethylammonium chloride in an aqueous medium. The reaction is carried out in the presence of ethanol and triethylamine, followed by the addition of water to precipitate the product . The product is then purified through recrystallization from toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((benzyloxycarbonylamino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the benzyloxycarbonylamino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-((benzyloxycarbonylamino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((benzyloxycarbonylamino)methyl)benzoate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate:

    Methyl 4-hydroxybenzoate:

Uniqueness

Methyl 4-((benzyloxycarbonylamino)methyl)benzoate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with simpler benzoate derivatives.

Properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-16(19)15-9-7-13(8-10-15)11-18-17(20)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPTKGETJEVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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